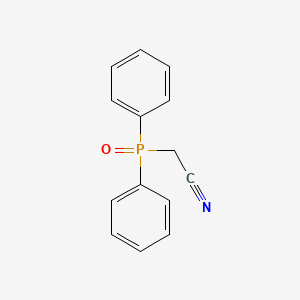

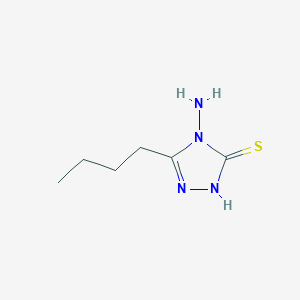

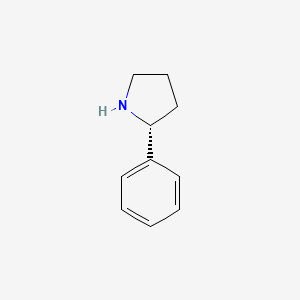

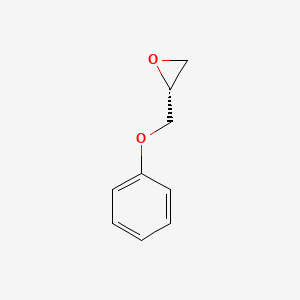

![molecular formula C18H20N2 B1332785 [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine CAS No. 356092-30-3](/img/structure/B1332785.png)

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, has been reported . The reaction between tryptamine and naproxen resulted in a high yield of the compound . Another study reported the synthesis of 2-(1H-Indol-3-yl)acetohydrazide through a reaction between 2-(1H-Indol-3-yl)acetic acid and hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques. For instance, the structure of 2-(1H-Indol-3-yl)acetohydrazide was determined using 1H and 13C-NMR, UV, IR, and mass spectral data . The crystal structures of similar compounds have also been determined .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-(1H-Indol-3-yl)acetic acid with hydrazine monohydrate in methanol formed 2-(1H-Indol-3-yl)acetohydrazide . Another study reported the reaction between tryptamine and naproxen to form N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(1H-Indol-3-yl)acetohydrazide has a molecular weight of 189.21 g/mol . Its molecular formula is C10H11N3O .

科学研究应用

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .

- Methods of Application : A solution of ibuprofen (1 mmol) in CH2Cl2 was stirred at room temperature for 10 min after adding N, N ′-dicyclohexylcarbodiimide (1 mmol) .

- Results or Outcomes : The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was obtained in high yield in the reaction between tryptamine and naproxen .

- Methods of Application : The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .

- Results or Outcomes : The synthesis of this hybrid molecule that combines tryptamine and naproxen together is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .

3-Indoxyl Acetate

- Scientific Field : Plant Biology

- Application Summary : This compound is used as a plant growth-stimulating hormone and reagent .

- Methods of Application : It is typically applied to plants in a diluted solution .

- Results or Outcomes : It stimulates plant growth and is also a useful synthetic intermediate .

1H-Indole-3-acetic acid

- Scientific Field : Plant Biology

- Application Summary : This compound is a plant hormone that regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .

- Methods of Application : It is typically applied to plants in a diluted solution .

- Results or Outcomes : It is used as a signaling molecule necessary for the development of plant organs and coordination of growth .

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .

- Results or Outcomes : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Laboratory Chemicals

- Scientific Field : Chemistry

- Application Summary : Indole derivatives are used as laboratory chemicals .

- Methods of Application : These compounds are typically synthesized in a lab and then used in various chemical reactions .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific chemical reaction .

安全和危害

The safety and hazards of similar compounds have been discussed. For instance, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

未来方向

Future research could focus on synthesizing a hybrid molecule that combines tryptamine and naproxen to combine their diverse pharmacological properties . Further structural modification and optimization of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivatives are needed to obtain drug candidates with effective anti-RSV activities in vivo .

属性

IUPAC Name |

2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTSRWDGSJARLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365779 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine | |

CAS RN |

356092-30-3 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

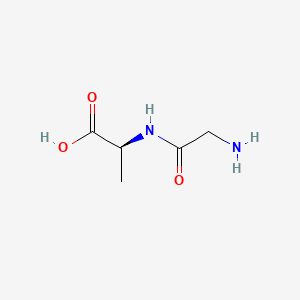

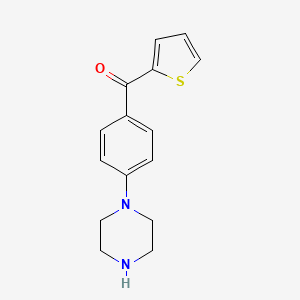

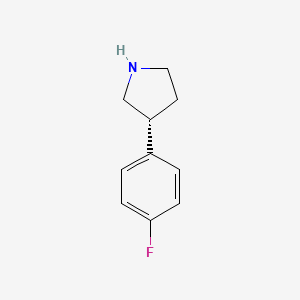

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)